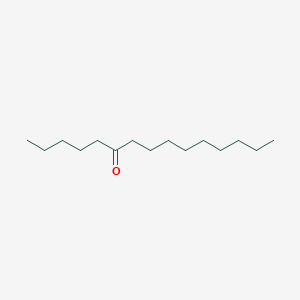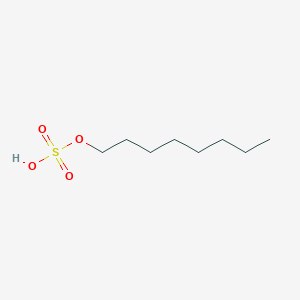
Octyl hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl hydrogen sulfate, also known as sodium octyl sulfate, is an anionic surfactant that is commonly used in scientific research. It is a versatile compound that is used in a variety of applications, including pharmaceuticals, cosmetics, and industrial processes.
Applications De Recherche Scientifique
Extraction and Oxidative Desulfurization of Diesel Fuel
Octyl hydrogen sulfate, as a Brønsted acidic ionic liquid, plays a crucial role in the desulfurization of diesel fuel. It serves as both an extractant and a catalyst in the oxidative desulfurization process. Studies have shown that such ionic liquids are effective in removing sulfur compounds from diesel, which is significant for environmental sustainability and compliance with regulatory standards (Gao et al., 2010).
Surfactant Applications
In the field of detergents and cosmetics, octyl hydrogen sulfate derivatives, particularly glycerol octyl ethers, are notable. They are synthesized through a catalyzed conversion process and demonstrate valuable properties as surfactants, highlighting their importance in everyday products (Gruber et al., 1993).
Stability in the Presence of Water and Alcohols
Investigations into the stability of alkyl sulfate-based ionic liquids, including octyl hydrogen sulfate, have revealed crucial insights. These studies focus on their chemical stability when mixed with water and various alcohols, which is essential knowledge for their industrial application and process development (Jacquemin et al., 2013).
Biological Sulfate Reduction
Biological sulfate reduction, a process significant in the treatment of sulfate-containing wastewaters, involves converting sulfate to hydrogen sulfide. Research in this area examines various electron donors, including octyl hydrogen sulfate, necessary for complete sulfate reduction, which is crucial in wastewater treatment technologies (Liamleam & Annachhatre, 2007).
Hydrophobic Brønsted Acidic Ionic Liquid
Octyl hydrogen sulfate is used in synthesizing hydrophobic Brønsted acidic ionic liquids. Such ionic liquids demonstrate high catalytic activity and are particularly useful in the esterification of oleic acid with methanol for biodiesel production, showcasing their role in sustainable energy solutions (Ding et al., 2014).
Electrodeposition of Zinc from Sulfate Electrolytes
Research on the electrodeposition of zinc has highlighted the role of octyl hydrogen sulfate-based ionic liquids in improving current efficiency, decreasing power consumption, and enhancing the surface morphology of zinc, indicating its significance in electrochemical applications (Zhang & Hua, 2009).
Propriétés
Numéro CAS |
110-11-2 |
|---|---|
Nom du produit |
Octyl hydrogen sulfate |
Formule moléculaire |
C8H18O4S |
Poids moléculaire |
210.29 g/mol |
Nom IUPAC |
octyl hydrogen sulfate |
InChI |
InChI=1S/C8H18O4S/c1-2-3-4-5-6-7-8-12-13(9,10)11/h2-8H2,1H3,(H,9,10,11) |
Clé InChI |
UZZYXUGECOQHPU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOS(=O)(=O)O |
SMILES canonique |
CCCCCCCCOS(=O)(=O)O |
Autres numéros CAS |
110-11-2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



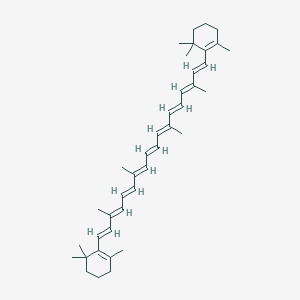
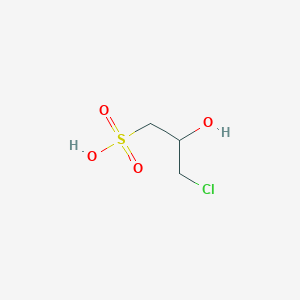

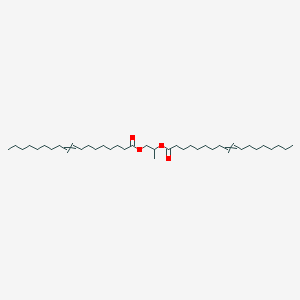

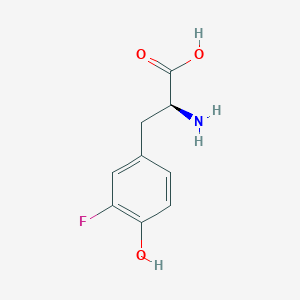
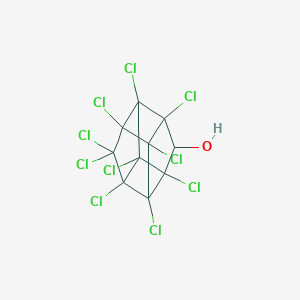


![4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate](/img/structure/B85758.png)

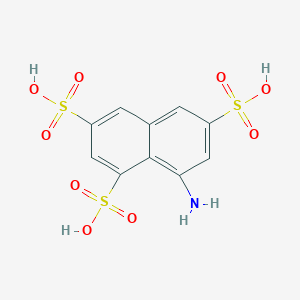
![2-Oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-triene-5,8-dione, 4-amino-7-benzyl-3-isopropyl-](/img/structure/B85767.png)
